molecular formula C13H20N2 B3224407 1-Benzyl-3-methylpiperidin-3-amine CAS No. 1230135-44-0

1-Benzyl-3-methylpiperidin-3-amine

Cat. No. B3224407
CAS RN: 1230135-44-0
M. Wt: 204.31 g/mol
InChI Key: WVCJHFSAQOVXDK-UHFFFAOYSA-N
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Description

1-Benzyl-3-methylpiperidin-3-amine, also known as 3-MeO-BPCOM or 3-MeO-BP, is a synthetic compound that belongs to the class of piperidine derivatives. This compound has gained significant attention in the field of scientific research due to its potential applications in medicine and pharmacology. In

Mechanism of Action

The mechanism of action of 1-Benzyl-3-methylpiperidin-3-amine involves the inhibition of the reuptake of dopamine and serotonin neurotransmitters in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which results in enhanced dopamine and serotonin signaling in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Benzyl-3-methylpiperidin-3-amine include increased dopamine and serotonin signaling in the brain, which can lead to improved mood, increased motivation, and enhanced cognitive function. This compound has also been found to exhibit a low affinity for the norepinephrine transporter, which suggests that it may have a lower potential for abuse and addiction compared to other psychoactive substances.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-Benzyl-3-methylpiperidin-3-amine in lab experiments is its high affinity for the dopamine and serotonin transporters, which makes it a useful tool for studying the mechanisms of dopamine and serotonin signaling in the brain. However, one of the limitations of using this compound is its potential for toxicity and adverse effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-Benzyl-3-methylpiperidin-3-amine. One potential direction is the development of more potent and selective dopamine and serotonin transporter inhibitors based on the structure of this compound. Another potential direction is the investigation of the potential therapeutic applications of this compound in the treatment of various neurological disorders. Additionally, further research is needed to elucidate the long-term effects and potential toxicity of this compound in animal models and humans.
In conclusion, 1-Benzyl-3-methylpiperidin-3-amine is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and pharmacology. This compound exhibits a high affinity for the dopamine and serotonin transporters and has been found to enhance dopamine and serotonin signaling in the brain. While there are limitations to its use in lab experiments, there are several future directions for the study of this compound, including the development of more potent and selective dopamine and serotonin transporter inhibitors and the investigation of its potential therapeutic applications.

Scientific Research Applications

1-Benzyl-3-methylpiperidin-3-amine has been studied extensively for its potential applications in medicine and pharmacology. This compound has been found to exhibit a high affinity for the dopamine transporter and the serotonin transporter, which makes it a potential candidate for the treatment of various neurological disorders such as depression and Parkinson's disease.

properties

IUPAC Name

1-benzyl-3-methylpiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-13(14)8-5-9-15(11-13)10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCJHFSAQOVXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)CC2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101268622
Record name 3-Methyl-1-(phenylmethyl)-3-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101268622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-methylpiperidin-3-amine

CAS RN

1230135-44-0
Record name 3-Methyl-1-(phenylmethyl)-3-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1230135-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-(phenylmethyl)-3-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101268622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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